(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClF2NO and its molecular weight is 267.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The research on related chemical compounds, such as the synthesis and characterization of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, provides insight into the methodologies applicable to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. These studies often involve spectral characterization (UV, IR, NMR) and density functional theory (DFT) calculations for structural optimization and understanding of the molecule’s properties, including equilibrium geometry, bonding features, and vibrational wave numbers. Such research aids in comprehending the thermodynamic stability and reactivity of compounds, potentially applicable to this compound for various scientific applications, including antibacterial activities as indicated by molecular docking studies (Shahana & Yardily, 2020).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analyses of related chemical compounds, such as 2-aminothiophene derivatives, provide valuable data on the molecular conformation and intramolecular interactions. This type of research is crucial for understanding the structural aspects of this compound, which can influence its chemical behavior and potential applications in materials science or pharmaceutical research. The analysis typically involves determining the crystal structure, intramolecular hydrogen bonding, and the influence of these factors on molecular conformation (Kubicki et al., 2012).
Antimicrobial and Anticancer Applications
Research on compounds with similar structural motifs has shown potential antimicrobial and anticancer applications. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting the importance of structural optimization for enhanced biological activity. Such studies suggest potential applications of this compound in developing new therapeutic agents, assuming its structural analogs demonstrate similar bioactivities (Hafez et al., 2016).
Synthesis of Organic Compounds for Material Science
The synthesis and characterization of organic compounds like Fe (III) complex of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone offer insights into the design and development of materials with specific optical or electronic properties. This research is indicative of the broader applicability of this compound in material science, particularly in the synthesis of complexes or dyes with unique properties (Mini et al., 2013).
Antioxidant Activity
The exploration of thiazole analogues possessing urea, thiourea, and selenourea functionality for their antioxidant activity showcases the potential for this compound derivatives to act as potent antioxidant agents. This line of research is critical for developing new antioxidants that can mitigate oxidative stress-related diseases (Reddy et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-amino-5-chlorobenzophenone, a related compound, is used in the synthesis of benzodiazepines . Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
If it acts similarly to benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects .
Biochemical Pathways
If it behaves like benzodiazepines, it would affect the GABAergic pathway, enhancing the inhibitory effects of GABA in the central nervous system .
Result of Action
If it acts similarly to benzodiazepines, it may lead to decreased anxiety, sedation, and muscle relaxation .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGVPIXKALANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574303 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-83-0 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28910-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.